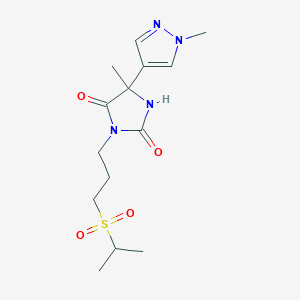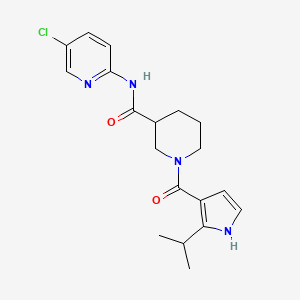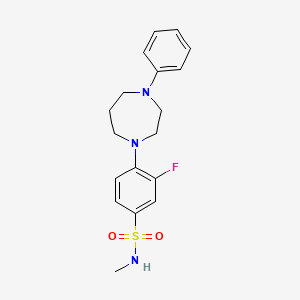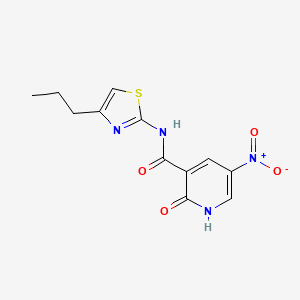![molecular formula C12H21N3O2 B7057001 2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7057001.png)
2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with formaldehyde and 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol has several scientific research applications, including:
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins, making it a candidate for studying molecular recognition and binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme involved in a critical metabolic pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4,6-Dimethylpyrimidin-2-yl)imino]methyl]-6-methoxyphenol
- 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is unique due to its specific structural features, such as the presence of both pyrimidine and diol moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[[(4,6-dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9-5-10(2)14-11(13-9)15(4)6-12(3,7-16)8-17/h5,16-17H,6-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTTXXLWFZEEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(C)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloropyridin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7056920.png)
![6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056921.png)
![2-[(2-Chloro-6-fluorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B7056922.png)

![2-[2-Fluoro-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7056925.png)
![4-Oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenyl]butanoic acid](/img/structure/B7056934.png)
![5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B7056935.png)

![1-(4-fluorophenyl)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7056957.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7056964.png)
![2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol](/img/structure/B7056982.png)


![5-[4-(2-Methoxyethyl)-3-oxopiperazine-1-carbonyl]thiophene-2-carbonitrile](/img/structure/B7057016.png)
